(2-Ethylphenyl)urea
Overview
Description
(2-Ethylphenyl)urea is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a 2-ethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of (2-Ethylphenyl)urea is the enzyme urease . Urease is present in many different organisms, encompassing bacteria, fungi, and plants . In agriculture, microorganisms found in animal fecal matter and soil are responsible for urea hydrolysis .
Mode of Action
This compound interacts with its target, urease, by inhibiting its activity. Urease catalyzes the hydrolysis of urea to ammonia and carbonic acid . By inhibiting urease, this compound prevents the formation of ammonia, thus reducing its potential toxicity.
Biochemical Pathways
The urea cycle is a crucial metabolic pathway responsible for eliminating excess nitrogen from the body . Nitrogen is obtained through dietary proteins and other nitrogen-containing compounds, and its removal is essential to prevent toxic buildup . By inhibiting urease, this compound affects the urea cycle and disrupts the balance of nitrogen in the body.
Pharmacokinetics
It is known that the stability of urea in solution and pharmaceutical preparations is influenced by temperature, ph, and initial urea concentration . These factors likely also influence the ADME properties of this compound and its impact on bioavailability.
Action Environment
Environmental conditions such as pH, temperature, salt concentration, substrate concentration, activators, and inhibitors may change the three-dimensional shape of urease, altering its rate of activity and/or its ability to bind substrate . These factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
(2-Ethylphenyl)urea interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the urea cycle, a critical metabolic pathway in mammals that converts toxic ammonia into urea . The urea cycle involves several enzymes, including carbamoyl phosphate synthetase, which initiates the cycle by combining ammonia and bicarbonate to form carbamoyl phosphate .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes. For example, urea, a related compound, has been shown to affect cell growth and physiological responses in certain organisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to enzymes involved in the urea cycle, influencing their activity . For instance, it may interact with urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbonic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, urea concentrations in certain environments have been observed to vary seasonally .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study involving cattle fed a low-quality tropical forage, urea supplementation showed variable effects on nitrogen balance and microbial nitrogen production .
Metabolic Pathways
This compound is involved in the urea cycle, a key metabolic pathway in mammals . This pathway involves several enzymes and cofactors, and this compound’s presence can influence metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. For example, urea transporters, which belong to the SLC14A family, mediate the rapid, selective transport of urea down its concentration gradient .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is mild, efficient, and environmentally friendly . The reaction typically involves the following steps:
- Dissolution of potassium isocyanate in water.
- Addition of 2-ethylphenylamine to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration or extraction to isolate the product.
Industrial Production Methods: Industrial production of this compound often involves the reaction of 2-ethylphenylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to produce the urea derivative. This method, although efficient, requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions: (2-Ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the ethyl group or the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted urea derivatives depending on the reagents used
Scientific Research Applications
(2-Ethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Thiourea: Similar to urea but contains a sulfur atom instead of an oxygen atom. .
N-Substituted Ureas: Compounds where one or both hydrogen atoms in urea are replaced by alkyl or aryl groups.
Uniqueness: (2-Ethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(2-ethylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCAOEDDDQNLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150627 | |
Record name | (2-Ethylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114-32-9 | |
Record name | N-(2-Ethylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethylphenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Ethylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethylphenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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